molecular formula C9H8FN5OS B2486453 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide CAS No. 353501-84-5

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No. B2486453
CAS RN: 353501-84-5
M. Wt: 253.26
InChI Key: DWTLUFHWIHQDMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide often involves condensation reactions of aromatic compounds with various sulfur-containing ligands and acetamide derivatives. For instance, a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been condensed with phenyl acetamide derivatives possessing fluorine atoms, leading to the formation of compounds with enhanced antimicrobial properties due to the presence of fluorine atoms (Parikh & Joshi, 2014).

Molecular Structure Analysis

The structural analysis of similar compounds reveals the influence of substituents on molecular conformation and intermolecular interactions. For instance, compounds have been characterized by various spectroscopic techniques, elucidating the planarity of the carbonyl and thiourea groups and the antiperiplanar conformation of C=S and C=O double bonds, stabilized by intramolecular hydrogen bonds (Saeed et al., 2011).

Chemical Reactions and Properties

Chemical properties of similar compounds include reactions that form diverse heterocyclic derivatives, showcasing the versatility and reactivity of the acetamide moiety when interacting with different chemical reagents. The synthesis of polyfunctionally substituted heterocyclic compounds from similar precursors has shown a wide range of possible reactions leading to compounds with varied biological activities (Shams et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are critical for the application and study of these compounds. Studies have detailed the crystal structure of related compounds, showing how molecular packing, hydrogen bonding, and other intermolecular interactions influence the overall crystal lattice (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical behavior of similar compounds, including reactivity and stability, is influenced by the presence of fluorine atoms and the specific arrangement of functional groups. The introduction of fluorine atoms, in particular, has been shown to enhance the antimicrobial properties of these compounds, suggesting that modifications to the molecular structure can significantly impact their biological activity (Parikh & Joshi, 2014).

Scientific Research Applications

Synthesis and Anticancer Activity:

Antimicrobial and Hemolytic Activity:

Antipsychotic Potential:

Antifungal and Apoptotic Effects:

  • Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds and investigated their antifungal and apoptotic activity against Candida species. Their findings indicated potent antifungal effects and non-toxicity against healthy cells, highlighting the therapeutic potential of structurally similar compounds Çavușoğlu, B., Yurttaş, L., & Cantürk, Z. (2018). European journal of medicinal chemistry.

Crystal Structure Analysis:

Safety and Hazards

The safety data sheet for a similar compound indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5OS/c10-6-1-3-7(4-2-6)15-9(12-13-14-15)17-5-8(11)16/h1-4H,5H2,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTLUFHWIHQDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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